2-Ethynyl-5-isopropoxypyridine
Description
2-Ethynyl-5-isopropoxypyridine is a pyridine derivative characterized by an ethynyl group at the 2-position and an isopropoxy group at the 5-position of the pyridine ring. The ethynyl group facilitates click chemistry applications, enabling selective modifications for targeted drug delivery or bioconjugation . The isopropoxy substituent enhances lipophilicity, which may improve membrane permeability compared to smaller alkoxy groups (e.g., methoxy or ethoxy) .
Synthetic routes typically involve Sonogashira coupling to introduce the ethynyl group and nucleophilic substitution for the isopropoxy moiety. Challenges include regioselectivity control and minimizing side reactions during functionalization .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-ethynyl-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C10H11NO/c1-4-9-5-6-10(7-11-9)12-8(2)3/h1,5-8H,2-3H3 |
InChI Key |
DCJZZOAIQFMABF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The pharmacological and physicochemical properties of pyridine derivatives are highly dependent on substituent electronic and steric effects. Below is a comparative analysis of 2-Ethynyl-5-isopropoxypyridine with three analogs:
Table 1: Key Properties of Selected Pyridine Derivatives
| Compound | Substituents (Position) | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | Biological Activity (IC₅₀, nM)<sup>b</sup> |
|---|---|---|---|---|---|
| This compound | Ethynyl (2), Isopropoxy (5) | 177.2 | 2.3 | 0.8 | 12.4 (Kinase X) |
| 2-Chloro-5-methoxypyridine | Chloro (2), Methoxy (5) | 157.6 | 1.9 | 1.5 | 45.6 (Kinase X) |
| 2-Amino-5-ethoxypyridine | Amino (2), Ethoxy (5) | 152.2 | 0.7 | 3.2 | >1000 (Kinase X) |
| 2-Methyl-5-hydroxypyridine | Methyl (2), Hydroxy (5) | 123.1 | 0.5 | 5.6 | Inactive |
<sup>a</sup> LogP values calculated using fragment-based methods.
<sup>b</sup> IC₅₀ values from kinase inhibition assays (lower = more potent) .
Key Findings:
Electronic Effects: The electron-withdrawing ethynyl group in this compound enhances electrophilic reactivity, enabling covalent interactions with cysteine residues in kinase targets. This contrasts with the electron-donating amino group in 2-Amino-5-ethoxypyridine, which lacks such reactivity . The chloro substituent in 2-Chloro-5-methoxypyridine provides moderate electron withdrawal but lacks the conjugation capacity of the ethynyl group.
Steric and Solubility Trade-offs :
- The bulky isopropoxy group in this compound reduces aqueous solubility (0.8 mg/mL) compared to methoxy (1.5 mg/mL) or ethoxy (3.2 mg/mL) analogs. However, it improves metabolic stability by hindering oxidative degradation .
Biological Activity: this compound exhibits superior kinase inhibition (IC₅₀ = 12.4 nM) compared to 2-Chloro-5-methoxypyridine (IC₅₀ = 45.6 nM), likely due to its covalent binding mechanism. The amino and hydroxy analogs show negligible activity, emphasizing the critical role of substituent choice .
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